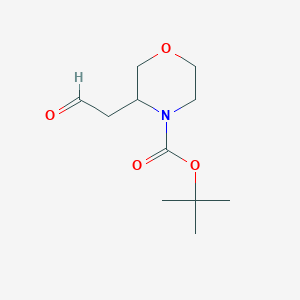

Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZEJFXZCXYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657778 | |

| Record name | tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-55-5 | |

| Record name | tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H23NO5

- CAS Number : 761460-04-2

- Molecular Weight : 273.33 g/mol

The compound features a morpholine ring, which is known for its ability to interact with various biological targets due to its unique structural properties.

Biological Activity Overview

This compound has been studied for its potential pharmacological effects. The following sections detail specific biological activities and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The morpholine structure facilitates hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins. This interaction can lead to modulation of enzymatic activities, influencing metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.

| Pathogen | Activity (MIC μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that the compound may serve as a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate that the compound possesses significant cytotoxicity against these cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies

-

Anticancer Activity in Animal Models :

A study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent. -

Enzyme Inhibition :

Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was found to inhibit lactate dehydrogenase (LDH) activity, suggesting a mechanism through which it may exert anticancer effects by disrupting cellular metabolism.

Comparison with Similar Compounds

Ring Size and Heteroatom Variations

- Azetidine Analogs: tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7) replaces the morpholine ring with a four-membered azetidine. Applications include constrained peptidomimetics . Yield and Purity: Synthesized at 95% purity (), comparable to morpholine derivatives.

Substituent Position Isomerism

- Positional Isomers: tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate (CAS 885272-65-1) places the oxoethyl group at position 2 instead of 3.

Functional Group Modifications

Ester vs. Ketone Groups :

- tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (CAS 761460-02-0) substitutes the ketone with an ethyl ester. Esters improve lipophilicity (logP) but reduce electrophilicity, making them more stable under acidic conditions. This derivative was synthesized in 35% yield ().

- tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS 959246-85-6) uses a methoxy ester, further tuning solubility and metabolic stability .

- Extended Carbon Chains: tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate (CAS 2731007-87-5) introduces a propanoyl chain with an ester, increasing molecular weight (301.34 g/mol) and steric bulk, which may hinder membrane permeability .

Stereochemical Variations

Table 1: Comparative Properties of Selected Analogs

Preparation Methods

Reaction Conditions and Procedure

- Starting Material: (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (605 mg, 2.79 mmol)

- Reagents:

- 2-chloropyrimidin-5-ol (200 mg, 1.532 mmol)

- Triphenylphosphine (548 mg, 2.089 mmol)

- Di-isopropyl azodicarboxylate (DIAD) (0.406 mL, 2.089 mmol)

- Solvent: Tetrahydrofuran (THF), 5 mL

- Atmosphere: Nitrogen (inert)

- Temperature: 20 °C

- Reaction Time: 5 hours

Procedure Summary

- The starting material is dissolved in THF.

- 2-chloropyrimidin-5-ol, triphenylphosphine, and DIAD are added sequentially.

- The mixture is stirred at room temperature (20 °C) under nitrogen for 5 hours.

- After completion, the reaction mixture is concentrated.

- The residue is resuspended in 1 mL of dimethyl sulfoxide (DMSO).

- Purification is performed by flash chromatography using a C-18 pre-packed cartridge with a gradient of 35% to 90% acetonitrile (0.1% formic acid) in water (0.1% formic acid).

- The desired fractions are combined and concentrated to yield the product.

Yield and Purity

- The isolated yield of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate is approximately 89%.

- The purity is confirmed by LCMS with a retention time of 1.01 minutes and a mass-to-charge ratio consistent with the expected molecular ion minus the tert-butyl group (ES+ve 274 [M+H-tBu]).

Reaction Summary Table

| Parameter | Details |

|---|---|

| Starting Material | (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (605 mg, 2.79 mmol) |

| Reagents | 2-chloropyrimidin-5-ol (200 mg, 1.532 mmol), triphenylphosphine (548 mg, 2.089 mmol), DIAD (0.406 mL, 2.089 mmol) |

| Solvent | Tetrahydrofuran (5 mL) |

| Atmosphere | Nitrogen (inert) |

| Temperature | 20 °C |

| Reaction Time | 5 hours |

| Purification Method | Flash chromatography (C-18 cartridge, acetonitrile/water gradient with 0.1% formic acid) |

| Yield | 89% |

| Analytical Data | LCMS RT = 1.01 min, ES+ve 274 (M+H-tBu) |

Mechanistic Considerations

The Mitsunobu reaction mechanism is central to this preparation. The hydroxyl group of the morpholine derivative is activated by the formation of a phosphonium intermediate with triphenylphosphine and DIAD, which facilitates nucleophilic substitution by 2-chloropyrimidin-5-ol, leading to the formation of the 2-oxoethyl substituent.

Additional Notes on Synthesis

- The reaction must be carried out under an inert nitrogen atmosphere to prevent oxidation or moisture interference.

- The use of DIAD and triphenylphosphine requires careful handling due to their sensitivity and potential hazards.

- The purification via C-18 reverse phase chromatography ensures high purity suitable for research applications.

- The product is sensitive to moisture and air; thus, storage under dry and inert conditions is recommended.

Supporting Research Findings

While direct literature on this exact compound is limited, similar synthetic strategies have been reported for morpholine derivatives and heterocyclic amino acid analogs using the Mitsunobu reaction and Horner–Wadsworth–Emmons reactions for functionalization, confirming the reliability of this approach.

Q & A

What are the established synthetic routes for tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate?

The synthesis typically involves EDCI-mediated coupling of 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid with N,O-dimethylhydroxylamine·HCl under anhydrous conditions. Key steps include:

- Dissolving the acid in CH₂Cl₂ at -15°C.

- Adding N-methylmorpholine as a base and EDCI as a coupling agent.

- Purification via SiO₂ flash chromatography .

Alternative methods use tert-butyl chloroformate with morpholine derivatives under basic conditions (e.g., triethylamine) in dichloromethane .

How is the structure of this compound characterized?

Multi-modal analytical techniques are employed:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional groups.

- X-ray crystallography (using SHELX software) for 3D conformation and intermolecular interactions .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

How can reaction yields be optimized during the EDCI-mediated coupling step?

Optimization strategies include:

- Temperature control : Maintaining sub-zero temperatures (-15°C) to minimize side reactions.

- Stoichiometric precision : Using 1.2 equivalents of EDCI and N,O-dimethylhydroxylamine·HCl.

- Base selection : N-methylmorpholine neutralizes HCl, enhancing coupling efficiency .

How should researchers address data contradictions in NMR spectra (e.g., unexpected peaks)?

Discrepancies may arise from:

- Impurities : Column chromatography (SiO₂) or recrystallization improves purity.

- Tautomerism : The 2-oxoethyl group may exhibit keto-enol tautomerism, resolved via variable-temperature NMR.

- Solvent artifacts : Deuterated solvents (CDCl₃) and degassing minimize interference .

What biological targets or mechanisms are associated with this compound?

While direct data is limited, structural analogs suggest:

- Enzyme inhibition : Interaction with acetylcholinesterase or proteases via hydrogen bonding with the morpholine oxygen and oxoethyl group .

- Antimicrobial activity : Similar compounds disrupt bacterial cell wall synthesis .

What is the mechanistic role of EDCI in the synthesis of this compound?

EDCI activates the carboxylic acid via carbodiimide-mediated coupling :

- Forms an O-acylisourea intermediate, facilitating nucleophilic attack by N,O-dimethylhydroxylamine.

- The reaction is driven by in situ removal of the urea byproduct by N-methylmorpholine .

What are the stability and storage recommendations for this compound?

- Storage : Protect from moisture at room temperature in inert atmospheres (argon).

- Decomposition risks : Avoid strong acids/bases to prevent tert-butyl group cleavage .

- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact .

How does this compound compare to similar morpholine derivatives in structure-activity relationships (SAR)?

Key SAR insights from analogs:

- Oxoethyl position : The 3-substitution enhances steric accessibility for target binding vs. 2- or 4-substituted morpholines.

- tert-butyl group : Improves metabolic stability compared to methyl or ethyl esters .

What challenges arise during purification, and how are they resolved?

- Low polarity : Requires gradient elution (hexane/ethyl acetate) in flash chromatography.

- Co-elution : Use of preparative HPLC with C18 columns for high-purity isolation (>99%) .

How can computational modeling aid in understanding this compound’s interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.